1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine
CAS No.: 1245772-66-0
Cat. No.: VC8222256
Molecular Formula: C5H7F2N3
Molecular Weight: 147.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245772-66-0 |
|---|---|
| Molecular Formula | C5H7F2N3 |
| Molecular Weight | 147.13 |
| IUPAC Name | 1-(difluoromethyl)-5-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C5H7F2N3/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,8H2,1H3 |
| Standard InChI Key | KWEDSDOSHMXMQG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C(F)F)N |
| Canonical SMILES | CC1=C(C=NN1C(F)F)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 1, 4, and 5:
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Position 1: Difluoromethyl group (-CFH)
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Position 4: Amino group (-NH)
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Position 5: Methyl group (-CH)
Key descriptors:
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Molecular weight: 147.13 g/mol
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SMILES:
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InChIKey:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in polar organic solvents | |
| pKa (amine group) | Estimated ~8.5–10.5 | |
| LogP (lipophilicity) | ~1.2 (predicted) |
The difluoromethyl group enhances metabolic stability and bioavailability by resisting oxidative degradation, a common strategy in medicinal chemistry .
Synthesis and Reactivity
Synthetic Routes
Two primary methods dominate the synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine:
Condensation-Hydrolysis Approach
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Step 1: Condensation of hydrazine derivatives with α,β-unsaturated ketones or esters.
Direct Fluorination
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Fluorination agents: Elemental fluorine (F) or difluoromethylating reagents (e.g., ClCFH) .
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Conditions: Conducted in fluorine-resistant reactors at controlled temperatures (0–50°C) .
Table 2: Optimized Reaction Conditions
Pharmacological and Agrochemical Applications
Antifungal Activity
Structural analogs, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, exhibit potent inhibition of succinate dehydrogenase (SDH), a key enzyme in fungal respiration .
Table 3: Antifungal Efficacy (In Vitro)
| Fungal Pathogen | EC (μg/mL) | Reference |
|---|---|---|
| Botrytis cinerea | 2.52 | |
| Fusarium graminearum | 3.96 | |
| Sclerotinia sclerotiorum | 1.89 |
Mechanism: The difluoromethyl group disrupts hydrogen bonding with SDH residues (e.g., TYR58, TRP173), while the amine group enhances solubility for target engagement .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (CDCl):
Mass Spectrometry
Future Directions
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